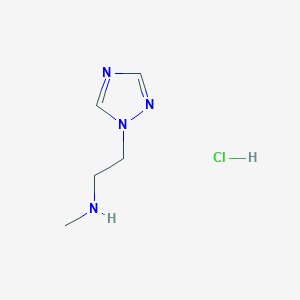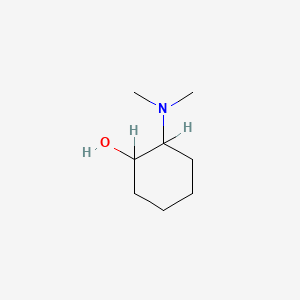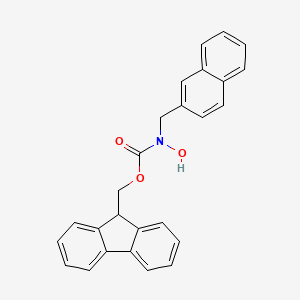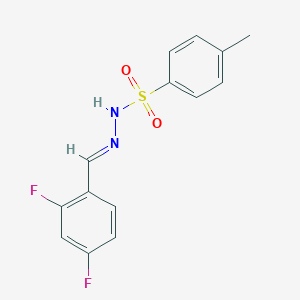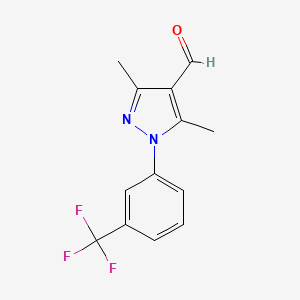
3,5-Dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3,5-Dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde” is a chemical compound that belongs to the class of pyrazoles . Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the condensation of 1-(3-(fluoromethyl and trifluoromethyl)phenyl)-5-oxopyrrolidine-3-carbohydrazides with aromatic aldehydes and acetone . This reaction gives the corresponding hydrazones . Most of the reaction products are able to form isomers, because of the amide and azomethine structural units .Molecular Structure Analysis
In the five-membered aromatic azole chain, pyrazole compounds containing two carbon and three nitrogen atoms are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .Chemical Reactions Analysis
Pyrazoles are known to exhibit tautomerism, a phenomenon that may influence their reactivity . This can have an impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .科学研究应用
3,5-DM-1-(3-(TFM)P)-1H-PZ-4-CA has been studied extensively in recent years due to its potential applications in medicinal chemistry and drug discovery. In particular, it has been used as a starting material for the synthesis of a variety of compounds with potential therapeutic activity. For example, 3,5-DM-1-(3-(TFM)P)-1H-PZ-4-CA has been used in the synthesis of 1,3-diaryl-1H-pyrazole-4-carbaldehyde derivatives, which have been shown to possess anti-inflammatory, anti-tumor, and anti-bacterial activity. Additionally, 3,5-DM-1-(3-(TFM)P)-1H-PZ-4-CA has been used in the synthesis of azole-containing compounds, which have been studied for their potential anti-HIV activity.
作用机制
The mechanism of action of 3,5-DM-1-(3-(TFM)P)-1H-PZ-4-CA is not yet fully understood. However, it is believed to be related to its ability to interact with certain proteins and enzymes in the body. For example, 3,5-DM-1-(3-(TFM)P)-1H-PZ-4-CA has been shown to interact with the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, 3,5-DM-1-(3-(TFM)P)-1H-PZ-4-CA has been shown to interact with the enzyme aromatase, which is involved in the production of estrogen and testosterone.
Biochemical and Physiological Effects
3,5-DM-1-(3-(TFM)P)-1H-PZ-4-CA has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the production of inflammatory mediators, such as prostaglandins, which are involved in the body’s response to injury and infection. Additionally, 3,5-DM-1-(3-(TFM)P)-1H-PZ-4-CA has been shown to inhibit the production of estrogen and testosterone, which may have potential therapeutic applications in the treatment of certain hormone-related conditions.
实验室实验的优点和局限性
The use of 3,5-DM-1-(3-(TFM)P)-1H-PZ-4-CA in laboratory experiments has several advantages. For example, it is a relatively inexpensive and widely available compound, which makes it ideal for use in a variety of research applications. Additionally, it is a highly stable compound, which makes it suitable for use in a variety of synthetic reactions. However, the use of 3,5-DM-1-(3-(TFM)P)-1H-PZ-4-CA in laboratory experiments also has some limitations. For example, it is a relatively toxic compound, which may limit its use in certain applications. Additionally, it is a relatively reactive compound, which may limit its use in certain synthetic reactions.
未来方向
The potential applications of 3,5-DM-1-(3-(TFM)P)-1H-PZ-4-CA are numerous and varied. In the future, it may be used in the synthesis of a variety of compounds with potential therapeutic activity, such as anti-inflammatory, anti-tumor, and anti-bacterial agents. Additionally, it may be used in the synthesis of compounds with potential applications in materials science, such as polymers and nanomaterials. Finally, it may be used in the synthesis of compounds with potential applications in drug discovery, such as inhibitors of enzymes involved in the production of hormones, such as estrogen and testosterone.
合成方法
3,5-DM-1-(3-(TFM)P)-1H-PZ-4-CA can be synthesized using a variety of methods. One approach is to use a palladium-catalyzed cross-coupling reaction between 3-bromo-5-methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole and 4-formylbenzaldehyde. This reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium(II) acetate, to form the desired product. Other methods of synthesis include the use of a Suzuki-Miyaura cross-coupling reaction, a Vilsmeier-Haack reaction, and a Buchwald-Hartwig reaction.
属性
IUPAC Name |
3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O/c1-8-12(7-19)9(2)18(17-8)11-5-3-4-10(6-11)13(14,15)16/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAIHGNDWVWVGIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC(=C2)C(F)(F)F)C)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

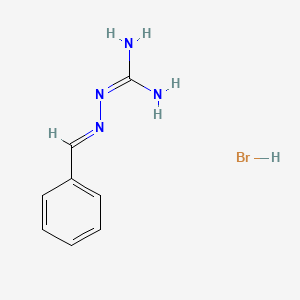
![3-[Ethyl(methyl)amino]-2-methylpropanoic acid hydrochloride; 95%](/img/structure/B6351114.png)

![1-[3-(4-Chlorophenyl)-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B6351126.png)


![[2-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)ethyl]amine hydrochloride](/img/structure/B6351148.png)
![[2-(2-Isopropyl-5-methylphenoxy)-5-(trifluoromethyl)phenyl]amine sulfate (salt)](/img/structure/B6351157.png)
